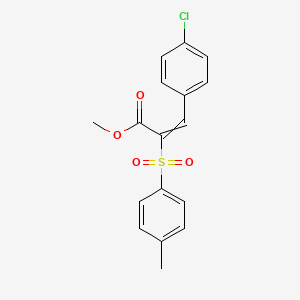
methyl 3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a propenoate moiety, which is further substituted with a chlorophenyl and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 4-methylbenzenesulfonyl chloride, and methyl acrylate.
Formation of Intermediate: The first step involves the reaction of 4-chlorobenzaldehyde with methyl acrylate in the presence of a base, such as sodium hydroxide, to form the intermediate compound, methyl (E)-3-(4-chlorophenyl)-2-propenoate.
Sulfonylation: The intermediate compound is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial production include dichloromethane and toluene.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base, such as triethylamine, at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products with amines or thiols.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (E)-3-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate
- Methyl (E)-3-(4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate
- Methyl (E)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate
Uniqueness
Methyl (E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorophenyl group enhances the compound’s reactivity and potential biological activities compared to its analogs with different substituents.
Eigenschaften
Molekularformel |
C17H15ClO4S |
|---|---|
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
methyl 3-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylprop-2-enoate |
InChI |
InChI=1S/C17H15ClO4S/c1-12-3-9-15(10-4-12)23(20,21)16(17(19)22-2)11-13-5-7-14(18)8-6-13/h3-11H,1-2H3 |
InChI-Schlüssel |
OXFBMFHALYDEPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















